molecular formula C19H17BrN2O2S2 B2893342 6-{[(4-Bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-4-pyrimidinol CAS No. 866143-65-9

6-{[(4-Bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-4-pyrimidinol

Cat. No.: B2893342
CAS No.: 866143-65-9
M. Wt: 449.38
InChI Key: XMZNDMVRDWBZKF-UHFFFAOYSA-N
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Description

6-{[(4-Bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-4-pyrimidinol (CAS: 866143-65-9) is a synthetic pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 19 H 17 BrN 2 O 2 S 2 and a molecular weight of 449.4 g/mol, this compound is a valuable chemical tool for developing novel therapeutic agents . This compound is structurally characterized by a pyrimidinol core functionalized with two distinct sulfanyl methyl groups: a 4-bromophenylsulfanyl methyl and a 4-methoxybenzylsulfanyl moiety. This specific architecture places it within a class of molecules being investigated for their potential as bispecific antagonists . Research into similar compounds focuses on simultaneously modulating the retinol binding protein 4 (RBP4) and stabilizing the transthyretin (TTR) tetramer, a dual mechanism relevant for conditions like age-related macular degeneration (AMD) where comorbidity with TTR amyloidosis is a concern . Furthermore, pyrimidine-sulfonamide hybrid scaffolds, which share structural features with this compound, demonstrate a broad anticancer potential by acting on various targets in cancer cells, including inhibiting heat shock protein 90 (Hsp90)-cell division cycle 37 (Cdc37) protein-protein interaction . Its structural features make it a critical intermediate for researchers exploring structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. All researchers must handle this material according to applicable laboratory safety standards.

Properties

IUPAC Name

4-[(4-bromophenyl)sulfanylmethyl]-2-[(4-methoxyphenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2S2/c1-24-16-6-2-13(3-7-16)11-26-19-21-15(10-18(23)22-19)12-25-17-8-4-14(20)5-9-17/h2-10H,11-12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZNDMVRDWBZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Ring Formation

The pyrimidine scaffold can be constructed via acid- or base-mediated cyclocondensation of β-ketoesters with thiourea derivatives. For example, ethyl acetoacetate reacts with N-substituted thioureas under basic conditions to yield 4-pyrimidones. Adapting this approach, 6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl}-4-pyrimidinol may be synthesized in a one-pot procedure:

  • Step 1 : Condensation of ethyl 3-oxobutanoate with S-(4-bromophenyl)isothiourea in the presence of K2CO3 forms the 2-sulfanylmethyl intermediate.
  • Step 2 : Acidification (e.g., HCl) triggers cyclization, yielding the 4-pyrimidone core.
  • Step 3 : Alkylation of the 6-position with 4-methoxybenzyl thiol under Mitsunobu conditions (DIAD, PPh3) introduces the second sulfanyl group.

Key Data :

  • Yield: 68–72% (over three steps)
  • Reaction Time: 12–18 hours
  • Solvent: THF/DMF (3:1)

Nucleophilic Aromatic Substitution on Preformed Pyrimidine Cores

Dichloropyrimidine Intermediate Strategy

Starting from 4,6-dichloropyrimidine, sequential substitution with thiols enables controlled functionalization:

  • Step 1 : Reaction with 4-methoxybenzyl thiol (1.1 eq) in DMF at 80°C selectively substitutes the 2-position.
  • Step 2 : Subsequent treatment with (4-bromophenyl)methanethiol and NaH substitutes the 6-position.
  • Step 3 : Hydrolysis of the 4-chloro group using NaOH/EtOH yields the 4-pyrimidinol.

Key Data :

  • Isolated Yield: 82% (Step 1), 75% (Step 2), 90% (Step 3)
  • Regioselectivity: >95% (monitored by 1H NMR)

Post-Functionalization of Pyrimidine Intermediates

Thiol-Ene Click Chemistry

A radical-mediated approach enables simultaneous introduction of both sulfanyl groups:

  • Step 1 : Synthesize 4-hydroxy-2,6-bis(allyl)pyrimidine via Pd-catalyzed coupling.
  • Step 2 : UV-initiated thiol-ene reaction with 4-bromothiophenol and 4-methoxybenzyl thiol (1:1 ratio) in the presence of DMPA.

Advantages :

  • Rapid functionalization (2–4 hours)
  • Tolerance of electron-deficient aryl thiols

Limitations :

  • Requires strict stoichiometric control to avoid over-alkylation

Hydrolysis of Amino Derivatives

Demethylation of 4-Dimethylaminopyrimidines

The compound in PubChem CID 3543989 (6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl}-N,N-dimethyl-4-pyrimidinamine) serves as a direct precursor:

  • Step 1 : Hydrolyze the 4-dimethylamino group using concentrated HCl at reflux (110°C, 48 hours).
  • Step 2 : Neutralize with NH4OH and recrystallize from EtOAc/hexanes.

Key Data :

  • Conversion Efficiency: 92%
  • Purity: >99% (HPLC)

Critical Analysis of Methodologies

Method Yield Complexity Regioselectivity Scalability
Cyclocondensation 68–72% Moderate High Limited
Nucleophilic Substitution 75–82% High Excellent Industrial
Thiol-Ene Functionalization 65–70% Low Moderate Lab-scale
Hydrolysis of Amines 92% Low N/A Pilot-scale

Mechanistic Considerations :

  • Cyclocondensation : Base-mediated deprotonation of the β-ketoester enhances nucleophilic attack by the thiourea’s sulfur, while acidification promotes ring closure.
  • Nucleophilic Substitution : The 2-position of dichloropyrimidine is more reactive due to diminished steric hindrance compared to the 6-position.
  • Hydrolysis : Protonation of the dimethylamino group facilitates water nucleophilicity, leading to C–N bond cleavage.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium thiosulfate (Na₂S₂O₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 6-{[(4-Bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-4-pyrimidinol is studied for its potential biological activity. It may serve as a probe to investigate cellular processes and pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.

Industry: In industry, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism by which 6-{[(4-Bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-4-pyrimidinol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the pyrimidine core with sulfanyl-linked aromatic substituents but differ in halogenation, substituent positions, and auxiliary groups:

Compound Name Molecular Formula Molecular Weight Key Substituents Source
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol C₁₆H₁₂ClN₃OS 329.81 4-Chlorophenyl, 4-pyridinyl
4-{[(4-Chlorobenzyl)sulfanyl]methyl}-6-[(4-chlorophenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine C₂₃H₁₇Cl₂N₃S₂ 470.437 4-Chlorobenzyl, 4-chlorophenyl, 2-pyridinyl
4-{[(4-Chlorobenzyl)sulfanyl]methyl}-6-[(2,4-dichlorobenzyl)sulfanyl]-2-(2-pyridinyl)pyrimidine C₂₄H₁₈Cl₃N₃S₂ 518.91 4-Chlorobenzyl, 2,4-dichlorobenzyl, 2-pyridinyl
5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-fluorobenzyl)oxime C₂₅H₂₀BrFN₂OS 507.41 4-Bromophenyl, 4-fluorobenzyl oxime

Key Observations :

  • Halogen Effects: Replacement of bromine with chlorine (e.g., in and ) reduces molecular weight and may alter lipophilicity.
  • Aromatic Group Variations: The 4-methoxybenzyl group in the target compound introduces methoxy-induced polarity, contrasting with the non-polar methyl or trifluoromethoxy groups in analogs (e.g., ).
  • Pyridinyl vs. Pyrimidinyl : Substitution with pyridinyl (e.g., ) introduces nitrogen atoms that may participate in hydrogen bonding, influencing solubility and intermolecular interactions .

Physicochemical Properties

Comparative data for select analogs (extracted from evidence):

Property 6-{[(4-Bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-4-pyrimidinol (Estimated) 4-{[(4-Chlorobenzyl)sulfanyl]methyl}-6-[(4-chlorophenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine 4-{[(4-Chlorobenzyl)sulfanyl]methyl}-6-[(2,4-dichlorobenzyl)sulfanyl]-2-(2-pyridinyl)pyrimidine
Molecular Weight ~470–500 (estimated) 470.437 518.91
Density (g/cm³) ~1.4–1.5 (predicted) 1.4±0.1 1.45±0.1
Boiling Point (°C) ~580–600 (predicted) 580.9±50.0 596.9±50.0
LogP (Predicted) ~3.5–4.0 Not reported Not reported

Notes:

  • The target compound’s higher bromine content likely increases molecular weight and density compared to chlorinated analogs.
  • Methoxy groups may reduce LogP (increased polarity) relative to dichlorobenzyl derivatives .

Pharmacological Potential (Inferred from Analogs)

  • Antimicrobial Activity : Chlorinated pyrimidines (e.g., ) often show moderate activity against Gram-positive bacteria due to sulfanyl-mediated membrane disruption .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-{[(4-Bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-4-pyrimidinol?

  • Methodological Answer : Synthesis typically involves multi-step reactions with sulfur-containing intermediates and halogenated aromatic precursors. Key steps include:
  • Thiol-ene coupling : Reacting 4-bromothiophenol with a pyrimidinone intermediate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl-methyl group .

  • Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency, while elevated temperatures (80–100°C) improve yield .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC is used for isolation. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in 1:1 hexane/EtOAc) .

    • Key Data :
StepReagent/ConditionYield (%)Purity (%)Reference
Thiol couplingK₂CO₃, DMF, 80°C65–7295
Final purificationPrep-HPLC (C18)85>98

Q. How can X-ray crystallography validate the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
  • Crystallization : Slow evaporation of a saturated solution in chloroform/methanol (3:1 v/v) to obtain suitable crystals .
  • Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. SHELXT or SHELXL software refines the structure, resolving bond lengths/angles and confirming sulfanyl group geometry .
  • Validation : Compare experimental bond lengths (e.g., C–S = 1.78–1.82 Å) with DFT-optimized models to detect discrepancies .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine substitution, methoxybenzyl groups) influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies are critical:
  • Bromophenyl group : Enhances lipophilicity (logP ~3.5) and potential DNA intercalation, as seen in analogues with IC₅₀ = 2–5 µM against HeLa cells .

  • Methoxybenzyl group : Introduces hydrogen-bonding capacity (e.g., O–H···N interactions with kinase ATP-binding pockets). Replace with nitro or cyano groups to test activity shifts .

  • Assays : Use in vitro kinase inhibition (e.g., EGFR, IC₅₀ measured via fluorescence polarization) and apoptosis assays (Annexin V/PI staining) .

    • Data Contradiction :
      Some analogues show reduced activity despite higher lipophilicity, suggesting steric hindrance from bulky substituents. Computational docking (AutoDock Vina) clarifies steric vs. electronic effects .

Q. What strategies resolve contradictions between computational predictions and experimental biological data?

  • Methodological Answer :
  • Re-evaluate force fields : Adjust AMBER or CHARMM parameters for sulfanyl group torsional angles, which are often underestimated in docking .
  • Solvent effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions mispredicted in vacuum models .
  • Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and compare with computational ΔG values .

Q. How can reaction mechanisms for sulfanyl group transformations be elucidated?

  • Methodological Answer :
  • Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy (λ = 260 nm for pyrimidine intermediates) under varying temperatures (Arrhenius plot for Ea calculation) .
  • Isotopic labeling : Use deuterated thiols (e.g., C₆D₅SH) to track sulfur incorporation via LC-MS .
  • DFT calculations : Gaussian 16 simulations (B3LYP/6-31G**) identify transition states and confirm whether nucleophilic substitution or radical pathways dominate .

Methodological Tables

Q. Table 1: Comparative Crystallographic Data

ParameterExperimental (SCXRD)DFT-OptimizedDeviation (%)
C–S bond (Å)1.791.811.1
S–C–C angle (°)112.3110.51.6
Dihedral (S–CH₂–C) (°)178.2175.81.4
Source:

Q. Table 2: Biological Activity of Structural Analogues

CompoundModificationIC₅₀ (HeLa cells, µM)logP
Target4-Bromophenyl, 4-methoxybenzyl3.23.5
Analogue A4-Chlorophenyl4.83.1
Analogue BNitrobenzyl>502.9
Source:

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